1-Benzylcyclobutanecarboxylic acid

Medicinal Chemistry Drug Design Metabolic Stability

Sourcing a geometrically defined cyclobutane building block for SAR studies often means choosing between unreliable purity or isomeric ambiguity. 1-Benzylcyclobutanecarboxylic acid solves this with a rigid, strain-energized core (≈26.5 kcal/mol) and a LogP of 2.484-ideal for oral bioavailability optimization. - Validated scaffold in soluble guanylate cyclase (sGC) stimulator patents for heart failure & pulmonary hypertension. - Consistent ≥95% purity across batches minimizes reprocessing in multi-step amide/ester couplings. - Available from stock with ambient shipping; eliminates lead-time risks for pilot-scale campaigns.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 114672-02-5
Cat. No. B174956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylcyclobutanecarboxylic acid
CAS114672-02-5
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CC(C1)(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H14O2/c13-11(14)12(7-4-8-12)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
InChIKeyHMKZTNDNIPVLQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylcyclobutanecarboxylic Acid Overview


1-Benzylcyclobutanecarboxylic acid (CAS 114672-02-5) is an organic compound characterized by a four-membered cyclobutane ring substituted with a benzyl group and a carboxylic acid functional group [1]. It is a white crystalline solid with a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol [1]. This compound serves as a versatile building block in organic synthesis and pharmaceutical research, distinguished by its unique combination of a strained cyclobutane core and an aromatic benzyl side chain. Its high purity (typically ≥95%) and defined physicochemical properties (LogP 2.484, Topological Polar Surface Area 37.3 Ų) make it a reliable starting material for complex molecule construction and structure-activity relationship (SAR) studies.

1-Benzylcyclobutanecarboxylic Acid Differentiation


The structural specificity of 1-benzylcyclobutanecarboxylic acid (CAS 114672-02-5) is critical for its function in synthetic and biological contexts. Unlike common aliphatic carboxylic acids or unsubstituted cyclobutanecarboxylic acid, the combination of a conformationally constrained cyclobutane ring and a benzyl substituent creates a unique three-dimensional pharmacophore [1]. This specific geometry influences molecular recognition, binding affinity, and metabolic stability in ways that cannot be replicated by ring-expanded analogs (e.g., cyclopentane or cyclohexane derivatives) or by moving the benzyl group to a different position on the ring (e.g., 3-substituted isomers). As demonstrated in patent literature, the 1-benzylcycloalkylcarboxylic acid scaffold is a privileged structure for the development of soluble guanylate cyclase (sGC) stimulators for cardiovascular therapy [2]. Generic substitution with a structurally similar but not identical building block can lead to a complete loss of desired activity or a change in the reactivity profile during synthesis, making precise sourcing essential for reproducible research and development.

Comparative Evidence for 1-Benzylcyclobutanecarboxylic Acid


Ring Strain and Conformational Restriction

The cyclobutane ring in 1-benzylcyclobutanecarboxylic acid (CAS 114672-02-5) introduces significant ring strain (approx. 26.5 kcal/mol) and a defined puckered conformation, which restricts the spatial orientation of the attached benzyl and carboxyl groups [1]. This is a key differentiator from less-strained and more flexible cycloalkyl analogs like 1-benzylcyclopentanecarboxylic acid (CAS 220875-85-4). The increased conformational constraint of the cyclobutane core can reduce the entropic penalty upon binding to a biological target and slow metabolic degradation by cytochrome P450 enzymes, as the rigid scaffold is less accessible to oxidative metabolism [2].

Medicinal Chemistry Drug Design Metabolic Stability

Lipophilicity Comparison: Non-Aromatic Analog

The benzyl group in 1-benzylcyclobutanecarboxylic acid (CAS 114672-02-5) provides a specific lipophilic anchor that is distinct from non-aromatic analogs like cyclobutanecarboxylic acid (CAS 3721-95-7). The target compound has a calculated LogP of 2.484 , compared to a significantly lower LogP of approximately 0.5 for unsubstituted cyclobutanecarboxylic acid [1]. This difference in lipophilicity is critical for membrane permeability and target engagement in a cellular environment.

Physicochemical Property Lipophilicity Drug-likeness

Validated sGC Stimulator Scaffold

The 1-benzylcycloalkylcarboxylic acid core, of which CAS 114672-02-5 is a primary building block, is specifically claimed in U.S. Patent 9,018,258 as a key intermediate for synthesizing potent soluble guanylate cyclase (sGC) stimulators [1]. This patent establishes a direct link between this structural class and therapeutic efficacy in treating cardiovascular disorders, a claim not made for the simpler cyclobutanecarboxylic acid or for positional isomers like 3-(phenylmethyl)cyclobutanecarboxylic acid (CAS 66016-21-5) [2]. While specific IC50 values for the unadorned acid are not applicable, its validated role as the central scaffold in a series of optimized drug candidates is a powerful differentiator.

Medicinal Chemistry Patent Analysis Cardiovascular Therapeutics

Physicochemical Profile: TPSA Comparison

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. 1-Benzylcyclobutanecarboxylic acid (CAS 114672-02-5) has a reported TPSA of 37.3 Ų . This value is identical to that of its 3-substituted isomer, 3-(phenylmethyl)cyclobutanecarboxylic acid (CAS 66016-21-5), but is lower than that of a more polar analog like 3-benzyl-3-hydroxycyclobutanecarboxylic acid . This specific TPSA value places the compound in a favorable range for oral absorption (typically <140 Ų) while avoiding the extremely low values that can lead to poor solubility and high metabolic clearance.

Physicochemical Property Oral Bioavailability ADME

1-Benzylcyclobutanecarboxylic Acid Applications


Cardiovascular Drug Scaffold

Given its validated role as a core scaffold in sGC stimulator patents , 1-benzylcyclobutanecarboxylic acid is an optimal starting point for medicinal chemistry programs targeting cardiovascular diseases such as heart failure and pulmonary hypertension. The compound's specific conformational constraint (due to cyclobutane ring strain) and favorable lipophilicity (LogP 2.484) make it a superior alternative to less-defined or less-lipophilic cycloalkylcarboxylic acid building blocks for developing potent and bioavailable sGC modulators.

Conformationally Restricted Probes

The high ring strain energy of the cyclobutane core (approx. 26.5 kcal/mol) restricts the molecule's flexibility, making 1-benzylcyclobutanecarboxylic acid an ideal precursor for synthesizing rigid chemical probes. These probes can be used to study target binding conformations with higher precision than those derived from flexible analogs like 1-benzylcyclopentanecarboxylic acid. The benzyl group provides a convenient handle for further functionalization or for incorporating photoaffinity labels.

Scalable Intermediate Synthesis

With a reported high-purity specification (≥95%) and well-defined physical properties , 1-benzylcyclobutanecarboxylic acid is a reliable intermediate for multi-step synthesis on a laboratory to pilot scale. Its differentiation from isomers like 3-(phenylmethyl)cyclobutanecarboxylic acid, which may have different reactivity and solubility profiles, ensures more predictable and reproducible outcomes in large-scale reactions such as amide coupling or esterification, which are common derivatization steps for this acid.

Balanced-Lipophilicity Drug Candidates

The LogP value of 2.484 positions this compound in a 'sweet spot' for oral drug-like properties . Research programs focused on optimizing absorption and distribution can use this core as a starting point, knowing it avoids the extreme lipophilicity (LogP >5) that can lead to poor solubility and toxicity, and the high polarity (LogP <1) that can prevent membrane permeation. This makes it a more attractive foundation than highly polar acids or excessively lipophilic alkyl-chain carboxylic acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzylcyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.